molecular formula C7H13NO2 B12678632 Oxazolidine, 3-acetyl-2,2-dimethyl- CAS No. 5050-58-8

Oxazolidine, 3-acetyl-2,2-dimethyl-

Cat. No.: B12678632
CAS No.: 5050-58-8
M. Wt: 143.18 g/mol
InChI Key: HZALDJBABLPFBT-UHFFFAOYSA-N
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Description

Oxazolidine, 3-acetyl-2,2-dimethyl- is an organic compound with the molecular formula C14H25NO2 and a molecular weight of 239.354 g/mol . It is a derivative of oxazolidine, a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The broader class of oxazolidinones (the carbonyl-containing analogs) is well-established in medicinal chemistry, particularly as synthetic antibacterial agents like linezolid, which inhibit bacterial protein synthesis . While the specific research applications and biological activity of 3-acetyl-2,2-dimethyl-oxazolidine are not extensively detailed in the current literature, oxazolidine and oxazolidinone scaffolds are recognized as versatile intermediates in organic synthesis. They are frequently employed as chiral auxiliaries in asymmetric synthesis, such as in Evans aldol reactions, to control stereochemistry . The presence of the acetyl group and the oxazolidine ring in this compound suggests its potential utility as a building block for the development of more complex molecules in pharmaceutical and chemical research. Researchers value this structural motif for its potential to impart specific stereochemical and physicochemical properties to target compounds. This product is intended for research purposes and is strictly for Laboratory Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5050-58-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H2,1-3H3

InChI Key

HZALDJBABLPFBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC1(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Acylation Routes for N-Acetylated Oxazolidines

A straightforward approach to synthesizing N-acetylated oxazolidines involves the acylation of a pre-existing oxazolidine (B1195125) ring. This method is efficient when the corresponding secondary amine (the unsubstituted oxazolidine) is readily available.

The most direct synthesis of 3-acetyl-2,2-dimethyl-oxazolidine involves the N-acylation of 2,2-dimethyloxazolidine (B1633789). This reaction is typically carried out using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. ontosight.ai The reaction generally requires the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). ontosight.aigoogle.com For instance, the acylation of oxazolidines with acetyl chloride can be performed in a solvent like methylene (B1212753) chloride using triethylamine (B128534) as the base. google.com Similarly, reactions with acetic anhydride can be conducted in solvents like benzene. acs.org The nucleophilic nitrogen of the oxazolidine ring attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the N-acetyl amide bond and yielding the final product.

Table 1: Direct Acylation of 2,2-Dimethyloxazolidine This table is interactive. Click on the headers to sort.

Starting MaterialAcetylating AgentBase (Example)Solvent (Example)Product
2,2-DimethyloxazolidineAcetic AnhydridePyridineBenzene3-acetyl-2,2-dimethyl-oxazolidine
2,2-DimethyloxazolidineAcetyl ChlorideTriethylamineMethylene Chloride3-acetyl-2,2-dimethyl-oxazolidine

General Condensation-Based Syntheses of Oxazolidine Ring Systems

The oxazolidine ring itself is commonly constructed through the condensation of a β-aminoalcohol with a carbonyl compound (an aldehyde or a ketone). This foundational reaction is a cornerstone of oxazolidine chemistry. tandfonline.comnih.govacs.org

The synthesis of the oxazolidine core involves the reaction between a β-aminoalcohol and a carbonyl compound. tandfonline.com For the specific case of a 2,2-dimethyl-substituted oxazolidine, the required precursors are 2-amino-2-methyl-1-propanol (B13486) and acetone (B3395972). The reaction proceeds via the condensation of the amino group of the amino alcohol with the carbonyl group of acetone. nih.govacs.org This process is often facilitated by the removal of water, for example by using a Dean-Stark apparatus or a dehydrating agent like anhydrous magnesium sulfate, to drive the equilibrium towards the formation of the cyclized product. nih.govacs.org The resulting 2,2-dimethyloxazolidine can then be acylated as described in section 2.1.1 to yield 3-acetyl-2,2-dimethyl-oxazolidine.

The condensation reaction between a β-aminoalcohol and a carbonyl compound is believed to proceed through the formation of an intermediate imine, also known as a Schiff base. lew.romdpi.com This imine is formed by the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. lew.ro The resulting Schiff base exists in equilibrium with the oxazolidine ring. tandfonline.com The intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon leads to the formation of the five-membered oxazolidine ring. ub.edu In many cases, the Schiff base is not isolated but cyclizes in situ to the more stable oxazolidine heterocycle, especially when the reaction conditions are designed to favor cyclization. mdpi.comub.edu Subsequent acylation of the nitrogen atom would then produce the N-acetylated derivative.

Table 2: Condensation Synthesis of Oxazolidine Ring This table is interactive. Click on the headers to sort.

β-AminoalcoholCarbonyl CompoundIntermediateProduct (before acylation)
2-Amino-2-methyl-1-propanolAcetoneImine (Schiff Base)2,2-Dimethyloxazolidine

Asymmetric Synthesis Approaches

When enantiomerically pure oxazolidines are desired, for instance as chiral auxiliaries in synthesis, asymmetric strategies are employed. The chiral pool strategy is a powerful approach that utilizes readily available, enantiopure natural products as starting materials.

L-serine is a common and inexpensive chiral starting material for the asymmetric synthesis of oxazolidine derivatives. orgsyn.org A typical synthetic sequence begins with the protection of the amino group of L-serine, often as a tert-butoxycarbonyl (Boc) derivative. The protected amino acid is then reacted with acetone or a related ketone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or boron trifluoride etherate). orgsyn.orgbeilstein-journals.org This reaction forms the N-protected (S)-2,2-dimethyloxazolidine-4-carboxylate system. orgsyn.org The carboxylic acid functional group can then be modified, for example, by reduction to a primary alcohol. This chiral (S)-4-(hydroxymethyl)-2,2-dimethyloxazolidine can then be N-acetylated to introduce the acetyl group at the 3-position, yielding a chiral analogue of the target compound. This strategy allows for the creation of oxazolidines with a defined stereochemistry at the C4 position, inherited from the natural L-serine. unirioja.es

Stereoselective Formation of Functionalized Oxazolidines

The control of stereochemistry is paramount in the synthesis of functionalized oxazolidines, particularly for their application as chiral auxiliaries and in the preparation of enantiomerically pure target molecules. A mild, one-pot stereospecific method has been developed for creating highly functionalized oxazolidines through the SN2-type ring-opening of activated epoxides with amines, followed by intramolecular cyclization with aldehydes catalyzed by p-toluenesulfonic acid (PTSA). nih.govacs.org This approach yields the desired products in high yields (up to 92%) and with outstanding stereoselectivities (diastereomeric excess, de, and enantiomeric excess, ee > 99%), exclusively producing trans-isomers. nih.govacs.org

The stereochemical outcome of oxazolidine formation can be influenced by the reaction conditions due to the reversibility of the transformation. soton.ac.uk Under thermodynamic control (equilibrium conditions), the 2,4-cis-oxazolidine is typically the major diastereomer formed. soton.ac.uk Conversely, conducting the imine cyclization under acylating conditions leads to the preferential formation of 2,4-trans-oxazolidines. soton.ac.uk For instance, the condensation of D-glucamine with aromatic aldehydes initially forms imines, which, under acylating conditions, yield N-acyl oxazolidines with a 2,5-trans stereochemistry. soton.ac.uk

Another effective route involves the use of optically pure oxazolidines synthesized in nearly quantitative yields from chiral hydroxyalkyl-functionalized imidazolinium salts. rsc.org These oxazolidines can act as transient chiral N-heterocyclic carbenes (NHCs), enabling the efficient synthesis of well-defined metal complexes for asymmetric catalysis. rsc.org Furthermore, an asymmetric Aldol (B89426)/Curtius reaction sequence has been employed for the stereoselective synthesis of functionalized oxazolidin-2-ones. mdpi.com

Method Reactants Key Features Stereochemical Outcome Yield
Ring-Opening Cyclization nih.govacs.orgActivated Epoxides, Amines, AldehydesOne-pot, PTSA-catalyzedExclusive formation of trans-isomers; de, ee > 99%Up to 92%
Imine Cyclization (Acylating) soton.ac.ukImines (from aminoalcohols and aldehydes)Acylating conditionsPreferential formation of 2,4-trans-oxazolidinesNot specified
Imine Cyclization (Equilibrium) soton.ac.ukImines (from aminoalcohols and aldehydes)Thermodynamic controlMajor diastereomer is 2,4-cis-oxazolidineNot specified
From Imidazolinium Salts rsc.orgChiral hydroxyalkyl-functionalized imidazolinium saltsForms transient chiral NHCsOptically pure oxazolidinesNearly quantitative

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions. Microwave assistance and polycondensation are two such techniques that have been successfully applied to the synthesis of oxazolidine-based structures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity with significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been effectively applied to the synthesis of chiral oxazolidinone and oxazolidinethione auxiliaries, which are pivotal in asymmetric synthesis. nih.govmdpi.com

The synthesis of 4-substituted oxazolidin-2-ones can be achieved by irradiating the corresponding amino alcohols (e.g., (S)-phenylalaninol, (S)-valinol) with microwaves in the presence of diethyl carbonate and a base like potassium carbonate or sodium methoxide. nih.govresearchgate.net Similarly, microwave irradiation of amino alcohols with carbon disulfide in a basic medium can produce either oxazolidine-2-thiones or the thermodynamically more stable thiazolidine-2-thiones. nih.govmdpi.com These microwave-assisted methods provide the desired chiral auxiliaries with improved yields and a remarkable reduction in reaction times, often from hours to minutes. nih.govresearchgate.net

Starting Material (Amino Alcohol) Reagent Product Type Conditions Yield Time Ref.
(S)-PhenylalaninolDiethyl Carbonate, K₂CO₃Oxazolidin-2-oneMicrowave, 135 °C, 125 W91%15 min nih.gov
(S)-PhenylglycinolDiethyl Carbonate, K₂CO₃Oxazolidin-2-oneMicrowave, 125 °C, 125 W90%20 min nih.gov
(S)-ValinolDiethyl Carbonate, NaOMeOxazolidin-2-oneMicrowave, 125 °C, 125 W89%15 min nih.gov
(1S, 2R)-NorephedrineDiethyl Carbonate, K₂CO₃Oxazolidin-2-oneMicrowave, 135 °C, 125 W92%15 min nih.gov
(S)-PhenylalaninolCarbon Disulfide, K₂CO₃Oxazolidine-2-thioneMicrowave, 50 °C, 125 W85%15 min nih.gov
(S)-ValinolCarbon Disulfide, K₂CO₃Oxazolidine-2-thioneMicrowave, 50 °C, 125 W80%15 min nih.gov

Poly(oxazolidines) represent a class of polymers that can be synthesized via polycondensation reactions. These polymers have found applications as latent curing agents in single-component polyurethane systems. tandfonline.com A common approach involves the acid-catalyzed polycondensation of a dialdehyde, such as terephthaldehyde, with an amino-diol like 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS). tandfonline.comtandfonline.comnih.gov

The reaction, conducted at elevated temperatures in the presence of an acidic catalyst like p-toluenesulfonic acid (TsOH), initially forms a ring-chain tautomeric mixture. tandfonline.comtandfonline.com This equilibrium is then shifted towards a bis-oxazolidine intermediate, which subsequently undergoes polycondensation to form poly(oxazolidine-acetals). tandfonline.comtandfonline.com The resulting polymers have molecular weights ranging from 850 to 9600 g/mol . tandfonline.com The structure of these polymers, containing alternating oxazolidine and cyclic acetal (B89532) units, has been confirmed by NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS). tandfonline.comnih.gov Another strategy involves the transesterification reaction of a monofunctional oxazolidine to create a series of polyoxazolidines. tandfonline.com

A related but distinct approach is the cationic ring-opening polymerization (CROP) of protected oxazolidine imines, which can be copolymerized with 2-oxazolines to yield gradient copolymers of poly(2-oxazoline) and poly(urea), offering controlled degrees of polymerization. rsc.org

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. sigmaaldrich.comsigmaaldrich.com The auxiliary is then removed and can often be recycled. sigmaaldrich.com Oxazolidine derivatives, including 3-acetyl-2,2-dimethyloxazolidine, are frequently employed as chiral auxiliaries due to their reliability and the predictable stereochemical outcomes they provide. sigmaaldrich.combohrium.com The geminal dimethyl group at the C5 position of the oxazolidinone ring in some derivatives can induce a conformational bias, leading to superior diastereofacial selectivity in various transformations. researchgate.net

Stereocontrol in Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Aldol Condensations)

The use of chiral oxazolidinones as auxiliaries is well-established for achieving high levels of stereocontrol in carbon-carbon bond forming reactions.

Alkylation Reactions: The enolates derived from N-acyl oxazolidinones, including those related to 3-acetyl-2,2-dimethyloxazolidine, undergo diastereoselective alkylation with a variety of electrophiles. This strategy is a cornerstone in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives, which are important building blocks for many biologically active compounds. researchgate.netresearchgate.netresearchgate.net The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Aldol Condensations: Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.netresearchgate.netyoutube.com When a chiral auxiliary like an oxazolidinone is used, the reaction can proceed with high diastereoselectivity, providing access to β-hydroxy carbonyl compounds with defined stereochemistry. researchgate.net These products are versatile intermediates in the synthesis of polyketide natural products and other complex molecules. The stereoselectivity arises from the formation of a rigid, chelated transition state involving the enolate, the aldehyde, and a Lewis acid, with the chiral auxiliary dictating the facial selectivity of the reaction.

Table 1: Stereocontrol in C-C Bond Forming Reactions

Reaction TypeSubstrateReagentDiastereomeric Excess (d.e.)Reference
AlkylationImidazolidinone-tethered glycine (B1666218) analogueVarious alkyl halides>95% researchgate.net
Aldol CondensationImidazolidinone-tethered glycine analogueVarious aldehydes93-95% researchgate.net

Stereocontrol in Carbon-Heteroatom Bond Formations

The influence of chiral oxazolidinone auxiliaries extends to the formation of carbon-heteroatom bonds, which are prevalent in a vast array of pharmaceuticals and natural products. rsc.orgnih.govrsc.orge-bookshelf.de These auxiliaries can direct the stereoselective introduction of nitrogen, oxygen, and sulfur functionalities. For instance, the asymmetric azidation of N-acyl oxazolidinones provides a route to chiral α-amino acids. researchgate.net Similarly, electrophilic hydroxylation and amination reactions can be controlled by the chiral auxiliary, yielding enantioenriched α-hydroxy and α-amino carbonyl compounds.

Utility in Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. organic-chemistry.org The use of chiral auxiliaries attached to the dienophile or the dipolarophile can render these reactions highly stereoselective.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.org Chiral oxazolidinone derivatives have been successfully employed as dienophiles in asymmetric Diels-Alder reactions. nih.govucla.edunih.gov For example, the Lewis acid-promoted reaction of a chiral 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene (B3395910) proceeds with high diastereoselectivity to give the corresponding cycloadduct. nih.gov This adduct can then be converted into valuable, optically active building blocks for complex targets, such as HIV-1 protease inhibitors. nih.gov

1,3-Dipolar Cycloadditions: This class of reactions is invaluable for the synthesis of five-membered heterocyclic rings. nih.govua.essioc-journal.cnrsc.orgnih.gov Chiral oxazolidinone auxiliaries can be used to control the stereochemistry of 1,3-dipolar cycloadditions involving various dipoles, such as nitrile oxides and azomethine ylides. ua.esacs.org These reactions provide access to enantioenriched isoxazolines and pyrrolidines, which are common motifs in biologically active compounds.

Table 2: Asymmetric Cycloaddition Reactions

Reaction TypeAuxiliaryDiene/DipoleDienophile/DipolarophileDiastereoselectivityReference
Diels-Alder(S)-4-benzyl-2-oxazolidinoneCyclopentadiene3-(4-methoxybenzoyl)acryloyl oxazolidinoneExcellent nih.gov
1,3-Dipolar CycloadditionOppolzer's SultamNitrile OxideAlkeneHigh acs.org

Application in Asymmetric Sulfoxidation

The synthesis of enantiomerically pure sulfoxides is of great interest due to their application in asymmetric synthesis and as chiral drugs. nih.govresearchgate.net While enzymatic methods are prominent, chiral auxiliaries can also be employed to achieve asymmetric sulfoxidation. The chiral environment provided by the auxiliary can direct the oxidation of a prochiral sulfide (B99878) to produce one enantiomer of the sulfoxide (B87167) preferentially.

Intermediates in Complex Molecule Construction

Beyond its role as a detachable chiral director, the 3-acetyl-2,2-dimethyloxazolidine scaffold can be an integral part of a larger synthetic strategy, serving as a key intermediate that is further elaborated into a complex target molecule.

Precursors for Enantioenriched Building Blocks

The true utility of 3-acetyl-2,2-dimethyloxazolidine and related chiral auxiliaries lies in their ability to serve as precursors for a wide array of enantioenriched building blocks. nih.govbldpharm.com After the stereodetermining reaction, the auxiliary is cleaved to reveal a chiral acid, alcohol, amine, or other functional group. These chiral building blocks are then used in the synthesis of complex natural products and pharmaceuticals. For example, the adducts from asymmetric Diels-Alder reactions using oxazolidinone auxiliaries can be transformed into highly functionalized, optically active cyclic compounds that are key components of potent antiviral agents. nih.gov

Applications in Advanced Organic Synthesis

Synthesis Scaffolds for Natural Product Derivatives

The chiral auxiliary, 3-acetyl-2,2-dimethyloxazolidine, and its closely related analogues, serve as versatile scaffolds in the asymmetric synthesis of complex natural product derivatives. The inherent chirality of these scaffolds allows for a high degree of stereocontrol in various chemical transformations, making them valuable tools for organic chemists. The oxazolidine (B1195125) ring system provides a rigid framework that effectively shields one face of a reacting molecule, directing incoming reagents to the opposite face and thus leading to the formation of a specific stereoisomer. This stereochemical control is crucial in the synthesis of biologically active natural products, where often only one specific stereoisomer exhibits the desired therapeutic effects.

A prominent analogue, the N-tert-butoxycarbonyl (Boc) protected 2,2-dimethyloxazolidine (B1633789) derivative, has been instrumental in the synthesis of sphingomyelins and their dihydro counterparts. google.comgoogle.com These complex lipids are essential components of cell membranes and play a significant role in signal transduction. The synthetic pathway to these natural product derivatives highlights the utility of the oxazolidine scaffold in guiding the stereoselective formation of key intermediates.

The synthesis commences with the protection of L-serine methyl ester as its N-Boc derivative, which is then converted to (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidincarboxylic acid methyl ester. google.comgoogle.com This step establishes the core chiral scaffold. The subsequent reaction with dimethyl methylphosphonate (B1257008) anion affords a phosphonate (B1237965) intermediate, which is then subjected to a Horner-Wadsworth-Emmons reaction with 1-tetradecanal to yield an α,β-unsaturated ketone. google.comgoogle.com A crucial stereoselective reduction of the ketone, followed by a series of functional group manipulations and eventual removal of the oxazolidine auxiliary, leads to the target dihydrosphingomyelin. google.comgoogle.com

The following table summarizes key steps in the synthesis of a dihydrosphingomyelin precursor, showcasing the role of the 2,2-dimethyloxazolidine scaffold.

StepReactant(s)Reagent(s)ProductYield (%)Reference
1L-Serine methyl ester hydrochloride, di-tert-butyl dicarbonateTriethylamine (B128534)Boc-L-Serine methyl esterNot Reported google.comgoogle.com
2Boc-L-Serine methyl ester2,2-Dimethoxypropane, p-toluenesulfonic acid(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidincarboxylic acid methyl ester91 google.comgoogle.com
3(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidincarboxylic acid methyl esterDimethyl methylphosphonate, n-butyllithium(S)-3-(tert-butoxycarbonyl)-4-(2-(dimethoxy-phosphoryl)-1-oxo-ethyl)-2,2-dimethyloxazolidineNot Reported google.comgoogle.com
4(S)-3-(tert-butoxycarbonyl)-4-(2-(dimethoxy-phosphoryl)-1-oxo-ethyl)-2,2-dimethyloxazolidine1-Tetradecanal, Lithium hydroxide(S)-3-(tert-butoxycarbonyl)-4-(1-oxo-hexadec-2-enyl)-2,2-dimethyloxazolidineNot Reported google.com
5(S)-3-(tert-butoxycarbonyl)-4-(1-oxo-hexadec-2-enyl)-2,2-dimethyloxazolidineSodium borohydride (B1222165), Cerium trichloride(2S,3R,4E)-3-(tert-butoxycarbonyl)-4-(1-hydroxy-hexadec-2-enyl)-2,2-dimethyloxazolidineNot Reported google.com

Another significant application of a 2,2-dimethyloxazolidine scaffold is in the total synthesis of Jaspine B, a cytotoxic anhydrophytosphingosine isolated from marine sponges. mdpi.com The synthesis utilizes the N-Boc protected Garner's aldehyde, which is a derivative of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxaldehyde. mdpi.com

The synthesis begins with the addition of vinylmagnesium bromide to the Garner's aldehyde, producing a mixture of diastereomeric alcohols. mdpi.com The subsequent selective deprotection of the oxazolidine ring under acidic conditions yields an N-Boc protected aminodiol. mdpi.com This intermediate then undergoes a palladium-catalyzed carbonylative cyclization to form the lactone core of Jaspine B. mdpi.com

The table below outlines the initial key steps in the synthesis of a Jaspine B intermediate, starting from the Garner's aldehyde.

StepReactant(s)Reagent(s)ProductYield (%)Diastereomeric RatioReference
1N-Boc protected Garner's aldehydeVinylmagnesium bromide, THFMixture of diastereomeric alcohols91Varies with temperature (90:10 to 60:40) mdpi.com
2Diastereomeric alcoholsp-Toluenesulfonic acid, MeOHN-Boc protected aminodiols76Mixture mdpi.com
3N-Boc protected aminodiolsFe(CO)₅, Pd₂(dba)₃, P(OPh)₃, TolueneDiastereomeric lactones75Major isomer separated by MPLC mdpi.com

These examples underscore the strategic importance of the 3-acetyl-2,2-dimethyloxazolidine scaffold and its analogues in directing the stereochemical outcome of reactions, thereby enabling the efficient and controlled synthesis of complex and biologically important natural product derivatives. The ability to install multiple stereocenters with high selectivity makes these chiral auxiliaries indispensable in modern organic synthesis.

Reaction Mechanisms and Stereochemical Control

Conformational Analysis of the Oxazolidine (B1195125) Ring System

The three-dimensional structure of the 3-acetyl-2,2-dimethyloxazolidine ring is not static but exists in a dynamic equilibrium of various conformations.

Due to the partial double-bond character of the amide C-N bond, rotation around this bond in tertiary amides like 3-acetyl-2,2-dimethyloxazolidine is restricted. cdnsciencepub.com This restriction gives rise to the potential for rotational isomers, commonly designated as E and Z (or cis and trans). In many N-acyloxazolidines that are unsubstituted or monosubstituted at the C-2 position, an equilibrium mixture of both E and Z isomers can be observed in solution. cdnsciencepub.com

However, for 3-acetyl-2,2-dimethyloxazolidine, the presence of the gem-dimethyl group at the C-2 position significantly influences the rotational equilibrium. cdnsciencepub.com Investigations using nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional nuclear Overhauser effect spectroscopy (NOESY), have shown that 3-acetyl-2,2-dimethyloxazolidine exists almost exclusively as a single rotational isomer in solution. cdnsciencepub.com This predominant isomer has been identified as the Z (or trans) stereoisomer, where the acetyl group is oriented away from the C-2 substituents. cdnsciencepub.com The high energy barrier for the interconversion between the Z and E forms means that the E isomer is present in negligible amounts at room temperature. cdnsciencepub.com

Table 1: Rotational Isomerism Data for N-Acyloxazolidines

Compound Substituent at C-2 Predominant Isomer Method of Determination
N-acetyloxazolidine H, H Mixture of E and Z ¹³C NMR cdnsciencepub.com
N-acetyl-2-methyloxazolidine H, CH₃ Mixture of E and Z ¹³C NMR cdnsciencepub.com

| 3-acetyl-2,2-dimethyloxazolidine | CH₃, CH₃ | Z (trans) | ¹³C NMR, NOESY cdnsciencepub.com |

The five-membered oxazolidine ring is inherently non-planar and adopts puckered conformations to minimize torsional and steric strain. The two most common conformations for such rings are the envelope and the twist (or half-chair) forms.

For 3-acetyl-2,2-dimethyloxazolidine, molecular mechanics (MMX) calculations indicate that the energy-minimized structure adopts a conformation that resembles a C-5 envelope. cdnsciencepub.com In this arrangement, the C-5 carbon atom is puckered out of the plane formed by the other four atoms of the ring (N-3, C-4, O-1, and C-2).

In other substituted oxazolidine systems, different conformations can be favored. For instance, X-ray crystallography studies on certain fused pentacyclic oxazolidine–oxazine structures have shown the oxazolidine fragment adopting a ³T₂ twist conformation. mdpi.com This highlights that the specific substitution pattern on the ring plays a crucial role in determining its preferred puckering mode.

The conformational preferences of 3-acetyl-2,2-dimethyloxazolidine are a direct result of the interplay between steric and electronic effects. wikipedia.orgnumberanalytics.com

Steric Hindrance : The most significant factor is the steric bulk of the gem-dimethyl group at the C-2 position. cdnsciencepub.comwikipedia.org This group creates substantial steric hindrance, which strongly disfavors the E rotational isomer where the acetyl's methyl group would be in close proximity to the C-2 methyl groups. Consequently, the Z isomer, which minimizes this steric clash, is overwhelmingly favored. cdnsciencepub.com This steric repulsion is also a key factor in stabilizing the C-5 envelope conformation, as it helps to position the substituents in a more spatially favorable arrangement. cdnsciencepub.com

Electronic Effects : Electronic effects also contribute to the stability of the molecule's conformation. numberanalytics.comchemrxiv.orgrsc.org The delocalization of the nitrogen lone pair into the acetyl carbonyl group gives the N-acyl bond its amide character and is fundamental to the existence of rotational isomers. wikipedia.org While steric forces dominate the preference for the Z isomer in this specific compound, the underlying electronic structure dictates the fundamental conformational landscape of the N-acyl bond. cdnsciencepub.com

Ring-Opening Reactions and Mechanistic Studies

The oxazolidine ring can be opened under various conditions, providing pathways to synthetically useful amino alcohols.

The hydrolysis of 3-acetyl-2,2-dimethyloxazolidine involves the cleavage of the oxazolidine ring, typically under acidic conditions, to yield an N-acylated amino alcohol. This process is analogous to the acid-catalyzed hydrolysis of amides and acetals. dalalinstitute.comlibretexts.orgyoutube.com

The generally accepted mechanism proceeds through the following steps:

Protonation : The reaction is initiated by the protonation of one of the heteroatoms. Protonation can occur at either the amide carbonyl oxygen or the ring oxygen atom. Protonation of the carbonyl oxygen activates the carbonyl group for nucleophilic attack. youtube.com

Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon or, more relevant to ring opening, the C-2 carbon of the protonated oxazolidine ring.

Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate.

Ring Cleavage : Subsequent proton transfers and electron rearrangement lead to the cleavage of the C2-O1 bond, breaking open the oxazolidine ring. researchgate.net

Deprotonation : The final step is the deprotonation of the resulting intermediate to yield the final N-(1,1-dimethyl-2-hydroxyethyl)acetamide product.

The rate of hydrolysis can be influenced by the stereochemistry of the oxazolidine ring; for some derivatives, cis-isomers have been observed to hydrolyze more rapidly than their trans counterparts. researchgate.net

Reductive cleavage of the oxazolidine ring provides an alternative pathway to access amino alcohols, often with high stereocontrol. This method is particularly valuable in synthetic organic chemistry. google.com

A common strategy involves the use of reducing agents that can selectively open the ring. For example, in related N-protected oxazolidine systems, selective reductive opening has been achieved using aluminum hydride (AlH₃). nih.gov Other reductive strategies may employ hydride reagents like sodium borohydride (B1222165) in the presence of Lewis acids (e.g., CeCl₃) or catalytic hydrogenation. nih.govresearchgate.net

The mechanism of reductive opening typically involves the coordination of a Lewis acid or the reducing agent to one of the ring's heteroatoms (oxygen or nitrogen), followed by the delivery of a hydride to the C-2 or C-5 position, leading to the cleavage of a C-O or C-N bond. For instance, the reductive opening of p-methoxybenzylidene acetals, which share structural similarities, can be achieved with AlH₃, demonstrating a viable approach for related ring systems. google.com

Table 2: Chemical Compounds Mentioned

Compound Name
3-acetyl-2,2-dimethyloxazolidine
N-acetyloxazolidine
N-acetyl-2-methyloxazolidine
N-(1,1-dimethyl-2-hydroxyethyl)acetamide
Aluminum hydride
Sodium borohydride
Cerium(III) chloride

Nucleophilic Ring Opening with Various Reagents

The oxazolidine ring, while relatively stable, is susceptible to cleavage by nucleophilic attack, a reaction that is fundamental to its role as a protective group and a synthetic intermediate. The N-acetyl group significantly influences this reactivity. Unlike non-acylated oxazolidines, which can be readily hydrolyzed, the N-acetyl derivative is more robust. However, under specific conditions, ring opening can be achieved with various reagents.

Hydrolysis, the cleavage by water, can be catalyzed by acids or bases. Studies on related oxazolidine systems show that the rate of hydrolysis is highly dependent on pH and the steric environment around the ring. For instance, oxazolidines derived from various aldehydes and ketones exhibit hydrolysis half-lives ranging from seconds to minutes at physiological pH. nih.gov The reaction proceeds via protonation of the ring oxygen (in acidic conditions) or nucleophilic attack by hydroxide, followed by cleavage of the C-O bond to yield the corresponding amino alcohol and the carbonyl compound.

More potent nucleophiles, such as Grignard reagents (organomagnesium compounds), are also capable of opening the oxazolidine ring. In a reaction analogous to the addition to esters, the Grignard reagent can attack the acetyl carbonyl group. However, cleavage of the ring can also occur, particularly with N-acyloxazolidines, leading to the formation of ketones after a workup. google.com The choice of reagent and reaction conditions determines the reaction pathway.

The table below summarizes the outcomes of nucleophilic attack on the oxazolidine ring system.

Reagent TypeExampleGeneral Outcome
Water/Hydronium H₂O / H₃O⁺Ring opening to β-amino alcohol and carbonyl compound. nih.govacs.org
Grignard Reagents RMgXAttack on the N-acetyl group or ring cleavage to form ketones. google.com
Metal Hydrides LiAlH₄, Et₃SiH/TiCl₄Reductive cleavage of the C-O bond. researchgate.net

Stereoelectronic Effects on Ring Cleavage (e.g., n(N)→σ∗(C–O) delocalization)

The cleavage of the oxazolidine ring is not governed by simple steric and electronic effects alone; stereoelectronic effects play a crucial role. A key interaction is the delocalization of the nitrogen lone pair electrons (n) into the antibonding orbital (σ∗) of the adjacent carbon-oxygen bond (n(N)→σ∗(C–O)). This interaction, also known as the endo-anomeric effect, weakens the C–O bond and facilitates its cleavage. researchgate.net The proper anti-periplanar alignment of the nitrogen lone pair and the C-O bond is required for this effect to be maximal, influencing the ring's preferred conformation and its reactivity.

However, in 3-acetyl-2,2-dimethyloxazolidine, the situation is more complex. The nitrogen lone pair is also in conjugation with the adjacent acetyl carbonyl group (n(N)→π∗(C=O) delocalization). This amide resonance is a powerful interaction that significantly reduces the availability of the nitrogen lone pair to participate in the n(N)→σ∗(C–O) interaction. researchgate.net

Consequences of n(N)→π∗(C=O) Conjugation:

Increased C-O Bond Strength: The withdrawal of electron density from the nitrogen by the acetyl group reduces the endo-anomeric effect, strengthening the intra-cyclic C-O bond.

Reduced Reactivity: As a result of these factors, N-acyloxazolidines like 3-acetyl-2,2-dimethyloxazolidine exhibit significantly lower reactivity towards hydrolysis and reductive ring-opening compared to their non-acylated counterparts. researchgate.net

This stereoelectronic interplay is fundamental to understanding the stability of N-acetylated oxazolidines and the conditions required to induce their ring cleavage.

Diastereoselective and Enantioselective Processes

The stereochemical features of 3-acetyl-2,2-dimethyloxazolidine influence its own isomeric forms and can be harnessed to direct the stereochemical outcome of reactions in which it participates.

Factors Influencing cis/trans Isomer Formation

For 3-acetyl-2,2-dimethyloxazolidine, cis/trans isomerism refers to the rotational isomers (or rotamers) arising from restricted rotation about the N-C(O) amide bond. These are designated as E and Z isomers. Investigations using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that this compound exists in solution as a mixture of two rotamers.

The Z isomer (where the acetyl methyl group is trans to the C5-methylene group of the ring) is generally the major isomer, found in slight excess over the E (cis) isomer. The energy barrier for the interconversion of these isomers can be determined by coalescence temperature measurements in NMR experiments. Molecular mechanics calculations help to rationalize these findings, indicating that the conformational preference is dictated by a combination of steric and electronic factors that favor the Z configuration, which often adopts a C-5 envelope conformation.

IsomerRelative Orientation (Acetyl CH₃ vs. C5)Predominance in Solution
Z-isomer transMajor
E-isomer cisMinor

Stereoselectivity in Cycloadditions

While 3-acetyl-2,2-dimethyloxazolidine itself is achiral, the broader class of chiral oxazolidines, often derived from readily available chiral amino alcohols, are powerful tools in asymmetric synthesis. They are frequently used as chiral auxiliaries to control the stereochemistry of reactions such as cycloadditions.

In a [3+2] or Diels-Alder cycloaddition, a chiral oxazolidine auxiliary attached to the dienophile or dipolarophile can effectively shield one face of the reactant. This facial bias forces the incoming reagent to approach from the less sterically hindered side, resulting in the preferential formation of one diastereomer of the cycloadduct. The stereocenters within the oxazolidine ring, such as those at C4 and C5 in derivatives of amino acids, dictate the topography of the transition state, leading to high levels of diastereoselectivity. tandfonline.com

The general principle involves:

Attachment of the oxazolidine as a chiral auxiliary to the substrate.

Performance of the cycloaddition reaction, where the auxiliary directs the stereochemical course.

Subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

This strategy is a cornerstone of asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. soton.ac.uk

Derivatization and Functionalization Strategies

Modification of the N-Acyl Group

The N-acyl group, in this case, the acetyl moiety, is a primary site for modification, offering a gateway to a wide range of functional and structural diversity. Altering this group can significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and potential applications.

One common strategy involves the replacement of the acetyl group with other acyl functionalities. This can be achieved through cleavage of the existing N-acetyl bond followed by reacylation with a different acylating agent. For instance, the acetyl group can be removed under specific hydrolytic conditions, and the resulting secondary amine can then be reacted with various acid chlorides or anhydrides to introduce new N-acyl chains. These modifications are crucial in the synthesis of complex molecules, such as sphingolipids and their analogs, where the nature of the N-acyl chain is critical for biological activity. google.com

Furthermore, the N-acyl group can be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, which are invaluable tools in chemical biology for tracking and identifying molecular interactions. The introduction of terminally functionalized acyl chains, for example, those bearing an alkyne or azide (B81097) group, allows for subsequent "click" chemistry reactions, providing a powerful method for bioconjugation. scholaris.ca

Functionalization of the Oxazolidine (B1195125) Ring System (e.g., at C-4 or C-5 positions)

The oxazolidine ring itself provides opportunities for functionalization, particularly at the C-4 and C-5 positions. These positions can be stereogenic centers, and their modification can lead to the creation of chiral molecules with specific three-dimensional arrangements.

The functionalization at C-4 and C-5 is often dictated by the starting materials used in the synthesis of the oxazolidine ring. For example, the use of β-hydroxy amino acids in the formation of the oxazolidine ring introduces a carboxylic acid group (or its derivative) at the C-4 position and can also introduce a stereogenic center at C-5, depending on the amino acid used. mdpi.com This allows for a high degree of stereochemical control and the introduction of various substituents. mdpi.com

Subsequent reactions can be performed on the functional groups introduced at these positions. For instance, a carboxylic acid group at C-4 can be converted into esters, amides, or other functionalities, providing a handle for further synthetic elaboration. The development of methods for the stereospecific transformation of 2-functionalized aziridines into 5-functionalized oxazolidin-2-ones demonstrates the ability to control the absolute configuration at the C-5 position. bioorg.org This highlights the potential for creating a diverse library of chiral oxazolidine derivatives.

Application of Protective Group Chemistry for Selective Transformations

The strategic use of protecting groups is fundamental to achieving selective transformations in the synthesis of complex molecules derived from 3-acetyl-2,2-dimethyl-oxazolidine. Protecting groups are temporarily installed to mask a reactive functional group, allowing for chemical modifications to be carried out at other positions of the molecule without interference.

General Protecting Group Strategies

A variety of protecting groups are available for the different functional groups that may be present in derivatives of 3-acetyl-2,2-dimethyl-oxazolidine. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal.

For Amino Groups: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. nih.gov It is stable under many reaction conditions but can be readily removed with acid. Other common protecting groups for amines include the benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups, which can be removed under specific catalytic conditions.

For Hydroxyl Groups: Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are frequently employed to protect hydroxyl groups. harvard.edu Their stability varies with the steric bulk of the silyl group, allowing for selective protection and deprotection. harvard.edu Trityl (Tr) groups are also used, particularly for protecting primary alcohols.

For Diols: Acetonides are commonly used to protect 1,2- and 1,3-diols, formed by the reaction with acetone (B3395972) or 2,2-dimethoxypropane. nih.govharvard.edu

The following table summarizes some common protecting groups and their typical deprotection conditions:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcid (e.g., TFA) sigmaaldrich.com
AmineBenzyloxycarbonylCbzCatalytic Hydrogenation
AmineAllyloxycarbonylAllocPd(0) catalyst sigmaaldrich.com
HydroxylTrimethylsilylTMSMild acid or fluoride (B91410) ions harvard.edu
Hydroxyltert-ButyldimethylsilylTBDMS/TBSAcid or fluoride ions harvard.edu
HydroxylTriisopropylsilylTIPSAcid or fluoride ions harvard.edu
DiolIsopropylidene (Acetonide)-Acidic hydrolysis harvard.edu

Remote Group Participation in Stereocontrol

In addition to simply masking reactive sites, certain protecting groups can actively participate in a reaction to influence its stereochemical outcome. This phenomenon, known as remote group participation or neighboring group participation, is a powerful tool for achieving high levels of stereocontrol. nih.govnih.gov

An example of this is the use of acyl groups at remote positions to direct the stereoselectivity of glycosylation reactions. nih.gov While not directly a modification of the 3-acetyl-2,2-dimethyl-oxazolidine itself, the principles are highly relevant to the synthesis of complex glycosylated molecules where an oxazolidine moiety might be present. For instance, an ester group at a remote position can influence the approach of a nucleophile to an anomeric center, favoring the formation of a specific stereoisomer. nih.govnih.gov

The conformation of the molecule, which can be influenced by the protecting groups, plays a crucial role in relaying stereochemical information from one part of the molecule to a distant reactive center. beilstein-institut.de For example, the stereochemistry of an oxazolidine ring can be relayed through amide bonds to control the stereochemical outcome of a reaction at a remote carbonyl group. beilstein-institut.de This "stereochemical relay" allows for the control of stereocenters that are several bonds away from the initial chiral influence. beilstein-institut.de

While the specific "2,2-dimethyl-2-(o-nitrophenyl)acetyl group" is not extensively detailed in the provided search results in the context of remote participation with 3-acetyl-2,2-dimethyl-oxazolidine, the concept of using bulky or electronically distinct protecting groups to enforce a particular conformation and thereby direct stereochemistry is a well-established principle in organic synthesis. nih.govnih.govbeilstein-institut.de The strategic placement of such groups can lead to highly selective transformations, enabling the synthesis of complex, stereochemically defined molecules.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in providing a detailed electronic-level understanding of molecular systems. chimicatechnoacta.rufrontiersin.org These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. unipd.it

For N-acetyloxazolidines and related structures, DFT methods, particularly with hybrid functionals like B3LYP, are commonly used to investigate various molecular properties. researchgate.netnih.gov These methods offer a good balance between computational cost and accuracy for many chemical systems. unipd.it

Elucidation of Molecular Structures and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules with high precision. For oxazolidine (B1195125) derivatives, these methods can predict bond lengths, bond angles, and dihedral angles. researchgate.net The oxazolidine ring typically adopts a non-planar, half-chair or envelope conformation. researchgate.netmdpi.com

Computational studies on related N-acetyloxazolidines have shown that these molecules can exist as two rotational conformers (E/Z) due to the restricted rotation around the N-acetyl bond. nih.gov DFT calculations can determine the relative energies of these conformers, identifying the more stable isomer. researchgate.netnih.gov For instance, in some N-acetyl-2,2-dialkyloxazolidines, the Z rotational isomer is favored. researchgate.net The stability of different tautomers and isomers can be assessed, with calculations showing that for 2-amino-2-oxazoline, the amino tautomer is generally more stable than the imino form. researchgate.net

Table 1: Representative Calculated Structural Parameters for an Oxazolidine Ring System

Parameter Typical Calculated Value
C-O Bond Length ~1.43 Å
C-N Bond Length ~1.46 Å
N-C=O Bond Length ~1.38 Å
C=O Bond Length ~1.22 Å
O-C-N Bond Angle ~105°
C-N-C=O Bond Angle ~118°

Note: These are typical values from DFT calculations on related oxazolidine structures and serve as an illustrative example.

Analysis of Reaction Pathways and Transition States

A significant application of quantum chemical calculations is the mapping of reaction energy profiles. This involves locating and characterizing the transition states that connect reactants to products, thereby determining the activation energy of a reaction. acs.orgpublish.csiro.au

For reactions involving N-acyl oxazolidinones, which are structurally related to 3-acetyl-2,2-dimethyloxazolidine, DFT calculations have been used to model complex reaction mechanisms. For example, in SmI2-promoted couplings, calculations revealed that the rotation around the C-N amide bond is a crucial factor controlling reactivity. acs.orgnih.gov Similarly, in asymmetric aldol (B89426) reactions using Evans chiral auxiliaries, DFT has been employed to model the transition states and rationalize the observed high stereoselectivity. acs.org These studies identify the preferred reaction pathways by comparing the energies of different possible transition state structures. acs.orgsathyabama.ac.in For instance, in the hydrolysis of Evans chiral auxiliaries, DFT computations have shown that the decomposition barrier of the initially formed tetrahedral intermediate determines the final product regioselectivity. publish.csiro.au

Prediction of Stereochemical Outcomes

Computational methods are powerful tools for predicting and understanding the stereoselectivity of chemical reactions. acs.org For reactions involving chiral auxiliaries like oxazolidinones, DFT can be used to calculate the energies of diastereomeric transition states. acs.orgscispace.com The observed product distribution is then rationalized by the energy difference between these competing transition states, with the lower energy path leading to the major product. acs.org

Molecular Mechanics Simulations

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. drugdesign.org It is generally much faster than quantum chemical calculations, making it suitable for studying large systems and for conformational analysis. mdpi.com

Conformational Energy Minimization

Molecules can exist in various spatial arrangements or conformations. Conformational energy minimization is the process of finding the three-dimensional structure of a molecule that corresponds to a local or global energy minimum on its potential energy surface. drugdesign.orgpsu.edu This is crucial for understanding the most likely shapes a molecule will adopt.

For flexible molecules like 3-acetyl-2,2-dimethyloxazolidine, which has a five-membered ring and a rotatable acetyl group, molecular mechanics can be used to explore the conformational landscape. drugdesign.org The process involves systematically or randomly changing the torsion angles of rotatable bonds and then minimizing the energy of each resulting conformer to find stable, low-energy structures. drugdesign.org The results of such analyses can identify the most stable conformations, which are crucial for understanding the molecule's physical properties and biological interactions. plos.org

Analysis of Rotational Barriers

The rotation around single bonds is often not entirely free but is hindered by an energy barrier. Molecular mechanics can be used to calculate the energy profile for rotation around specific bonds, such as the N-C(O) amide bond in 3-acetyl-2,2-dimethyloxazolidine. nih.gov

The height of this rotational barrier is a critical parameter that influences the dynamic behavior of the molecule and its reactivity. acs.orgnih.gov For N-acyl oxazolidinones, the barrier to rotation around the N-acyl bond has been determined both experimentally and computationally. nih.govnih.gov These barriers can be significant, leading to the existence of distinct rotational isomers at room temperature. nih.gov Studies on similar axially chiral N-aryl compounds have shown that rotational barriers can range from 82 to 129 kJ/mol, depending on the substituents. researchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
3-acetyl-2,2-dimethyl-oxazolidine
N-pivaloyl oxazolidinone
Evans propionyl oxazolidinone
N-acetyl-2,2-dialkyloxazolidines
2-amino-2-oxazoline

Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens for understanding the structural and electronic properties of 3-acetyl-2,2-dimethyloxazolidine, offering insights into its reactivity and the selectivity observed in its chemical behavior. Molecular mechanics calculations, in particular, have been instrumental in elucidating the conformational preferences of this molecule, which are critical determinants of its interactions.

A key feature of 3-acetyl-2,2-dimethyloxazolidine is the presence of rotational isomers, or rotamers, arising from restricted rotation around the amide C-N bond. These are designated as the E and Z isomers, with the Z isomer being the major form observed in solution. cdnsciencepub.comcdnsciencepub.com Computational studies have corroborated these experimental findings, providing a quantitative basis for the predominance of the Z isomer. cdnsciencepub.com

Molecular mechanics (MMX) calculations have shown that the steric energy of the Z isomer is significantly lower than that of the E isomer. cdnsciencepub.com This energy difference, amounting to approximately 2.5 kcal/mol, is a direct consequence of the steric hindrance between the acetyl group and the gem-dimethyl groups at the C-2 position of the oxazolidine ring. cdnsciencepub.com In the E isomer, these groups are in closer proximity, leading to greater steric strain and a higher energy state. The preference for the Z isomer increases with the steric bulk at the C-2 position, a trend that is consistent across a series of related N-acyloxazolidines. cdnsciencepub.com

The pronounced stability of the Z isomer has significant implications for the selectivity of reactions involving 3-acetyl-2,2-dimethyloxazolidine. Any reaction where the transition state geometry is influenced by the conformation of the starting material will be directed by the overwhelming presence of the Z rotamer. This steric control dictates the facial selectivity of approaching reagents, influencing the stereochemical outcome of reactions at or near the oxazolidine ring.

Calculated Steric Energies of Rotational Isomers of N-Acetyl-2,2-dimethyloxazolidine

IsomerCalculated Steric Energy Difference (kcal/mol)Predominant Conformation
Z (trans)0 (Reference)Major
E (cis)2.5Minor

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-acetyl-2,2-dimethyloxazolidine, providing insights into its isomeric composition and conformational dynamics. Due to the amide bond, the compound can exist as two distinct rotational isomers (rotamers), designated as E and Z, which often interconvert at a rate that allows for their individual detection by NMR. cdnsciencepub.com However, studies have shown that 2,2-disubstituted oxazolidines, including the 3-acetyl-2,2-dimethyl derivative, predominantly exist as a single rotational isomer in solution. cdnsciencepub.com

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group, the gem-dimethyl groups at the C2 position, and the methylene (B1212753) protons at the C4 and C5 positions of the oxazolidine (B1195125) ring. The chemical shifts of the protons on C4 and C5 are particularly sensitive to the conformation of the five-membered ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. Research on N-acyl oxazolidines has utilized ¹³C NMR to determine the activation energies for the interconversion of E (minor) and Z (major) rotamers. cdnsciencepub.comcdnsciencepub.com For 3-acetyl-2,2-dimethyloxazolidine, the steric bulk of the gem-dimethyl group at C2 favors the Z isomer, where the acetyl group is oriented away from the C2 substituents. cdnsciencepub.com The equilibrium isomer populations show a high preference for the Z isomer in N-acetyl-2,2-dimethyloxazolidine compared to its analogs with less substitution at the C2 position. cdnsciencepub.com

A representative ¹³C NMR spectrum in a CDCl₃ solution shows sharp signals, indicative of the presence of a single dominant isomer at room temperature. cdnsciencepub.com

Table 1: Representative ¹³C NMR Chemical Shifts for 3-acetyl-2,2-dimethyloxazolidine (Z-isomer)

Carbon AtomChemical Shift (δ, ppm)
C=O (Acetyl)~169
C2~93
C4~65
C5~45
CH₃ (Acetyl)~22
CH₃ (C2-gem-dimethyl)~25
Note: Values are approximate and based on spectral data for the Z-isomer in CDCl₃. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguous assignment of signals and for determining the three-dimensional structure in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is instrumental in identifying the geometry of the dominant rotational isomer. For 3-acetyl-2,2-dimethyloxazolidine, NOESY experiments confirmed the Z (or trans) stereochemistry for the major rotamer. cdnsciencepub.com This assignment is based on the observation of through-space correlations between the protons of the N-acetyl methyl group and the protons on the C5 position of the oxazolidine ring. Such a correlation would be absent in the E isomer, where the acetyl group is oriented towards the C2 position.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the signals for the C4 and C5 methylene groups and the various methyl groups in the molecule.

Infrared (IR) Spectroscopy (FT-IR, Raman Scattering)

Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Studies on N-acyloxazolidines have utilized IR spectroscopy, typically recording the spectra as liquid films. cdnsciencepub.com

The IR spectrum of 3-acetyl-2,2-dimethyloxazolidine is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. Other key absorptions include those for C-H stretching of the alkyl groups and the C-N and C-O stretching vibrations of the oxazolidine ring.

Table 2: Characteristic Infrared Absorption Bands for 3-acetyl-2,2-dimethyloxazolidine

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
C=O (Amide)Stretch1650 - 1680
C-H (Alkyl)Stretch2850 - 3000
C-NStretch1180 - 1250
C-O (Ether)Stretch1050 - 1150
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) Techniques (GC-MS, ESI-MS, MALDI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. Gas chromatography-mass spectrometry (GC-MS) has been employed in the analysis of related oxazolidine derivatives. cdnsciencepub.com

For 3-acetyl-2,2-dimethyloxazolidine (molar mass: 157.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 157 under electron ionization (EI) conditions. The fragmentation pattern is dictated by the stability of the resulting ions.

Table 3: Expected Key Fragments in the Mass Spectrum of 3-acetyl-2,2-dimethyloxazolidine

m/zFragment IonDescription
157[C₈H₁₅NO₂]⁺Molecular Ion (M⁺)
142[M - CH₃]⁺Loss of a methyl group
114[M - CH₃CO]⁺Loss of the acetyl group
58[C₃H₈N]⁺Cleavage of the oxazolidine ring
43[CH₃CO]⁺Acetyl cation
Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometry technique used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details in the solid state. While this technique is definitive, a search of crystallographic databases indicates that the specific crystal structure of 3-acetyl-2,2-dimethyloxazolidine has not been reported.

However, the crystal structures of closely related N-acetyl heterocycles, such as 3-acetyloxazolidin-2-one, have been determined. mdpi.com These structures provide valuable comparative information on the planarity of the N-acetyl group and its orientation relative to the heterocyclic ring, which is often influenced by crystal packing forces and intermolecular interactions. mdpi.com Molecular mechanics calculations on 3-acetyl-2,2-dimethyloxazolidine suggest that the energy-minimized conformation of the oxazolidine ring resembles a C-5 envelope. cdnsciencepub.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Infrared Ion Spectroscopy (IRIS))

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. While the parent compound 3-acetyl-2,2-dimethyloxazolidine is achiral, derivatives with substituents at the C4 or C5 positions can be chiral. For such chiral analogs, chiroptical methods are invaluable for assigning the absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores in a chiral molecule. The amide chromophore of the N-acetyl group is sensitive to its chiral environment. By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of stereocenters can be determined. mdpi.com

Vibrational Circular Dichroism (VCD): VCD, the vibrational analog of ECD, measures the differential absorption of circularly polarized infrared light. It provides detailed stereochemical information from the entire molecule, not just the regions near chromophores. It can be a powerful tool for distinguishing between enantiomers and diastereomers of complex oxazolidine derivatives.

Specific studies applying chiroptical techniques directly to 3-acetyl-2,2-dimethyloxazolidine itself are not found in the literature, as the molecule is achiral. However, these techniques remain highly relevant and powerful for the stereochemical analysis of its numerous chiral derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-acetyl-2,2-dimethyl-oxazolidine, and how should experimental parameters be optimized?

  • Methodological Answer : Use Fourier-transform infrared (FT-IR) spectroscopy with KBr pellets to identify functional groups like the acetyl C=O stretch (~1700 cm⁻¹) and oxazolidine ring vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. For example, dimethyl groups typically appear as singlets in ¹H NMR. Optimize solvent choice (e.g., CDCl₃ for solubility) and acquisition parameters (e.g., 128 scans for ¹³C NMR to enhance signal-to-noise ratios) .

Q. How can orthogonal experimental design be applied to optimize the synthesis of 3-acetyl-2,2-dimethyl-oxazolidine?

  • Methodological Answer : Employ a Taguchi orthogonal array to test variables such as reaction temperature (e.g., 60–100°C), catalyst loading (e.g., 0.5–2 mol%), and solvent polarity (e.g., THF vs. acetonitrile). Analyze yield and purity via ANOVA to identify significant factors. For example, a 3-factor, 3-level design reduces trials from 27 to 9 while maintaining statistical rigor .

Q. What safety protocols should guide handling and storage of 3-acetyl-2,2-dimethyl-oxazolidine in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines for hygroscopic or air-sensitive compounds. Store under inert gas (e.g., argon) at 2–8°C. Use fume hoods during synthesis to mitigate inhalation risks. Implement spill containment measures (e.g., acid-neutralizing absorbents) and emergency shower/eye wash stations. Regularly validate storage conditions via thermal stability assays (e.g., TGA/DSC) .

Advanced Research Questions

Q. How can computational reaction path searches enhance the design of novel derivatives of 3-acetyl-2,2-dimethyl-oxazolidine?

  • Methodological Answer : Utilize quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways. For example, calculate activation energies for nucleophilic substitutions at the oxazolidine ring using density functional theory (DFT). Validate predictions with experimental kinetics (e.g., monitoring by HPLC) and refine computational models via feedback loops .

Q. What strategies resolve contradictions in reported biological efficacy data for 3-acetyl-2,2-dimethyl-oxazolidine analogs?

  • Methodological Answer : Conduct meta-analysis using standardized assays (e.g., leech deterrent activity in Hirudo medicinalis). Compare results across studies by normalizing variables like compound concentration (e.g., 0.1–1 mM) and exposure time. Use factorial design to isolate confounding factors (e.g., solvent effects: DMSO vs. ethanol) .

Q. How do steric and electronic effects of the 3-acetyl and 2,2-dimethyl groups influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : Perform Hammett analysis with substituents of varying electronic nature (e.g., –NO₂, –OCH₃) to quantify electronic effects. Use X-ray crystallography to assess steric hindrance from dimethyl groups. Compare reaction rates (e.g., acid-catalyzed hydrolysis) with analogous oxazolidines lacking substituents .

Q. What role does 3-acetyl-2,2-dimethyl-oxazolidine play in asymmetric catalysis, and how can enantioselectivity be improved?

  • Methodological Answer : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) in aldol reactions. Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee). Optimize reaction conditions (e.g., –20°C, LiClO₄ additive) to stabilize transition states. Computational docking studies (e.g., AutoDock Vina) can predict substrate-catalyst interactions .

Data Analysis and Validation

Q. How should researchers statistically validate purity and structural integrity of 3-acetyl-2,2-dimethyl-oxazolidine batches?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) data with multivariate analysis (e.g., PCA). For instance, PCA of ¹H NMR spectra can cluster batches by impurity profiles. Establish acceptance criteria (e.g., ≥95% purity via area normalization) and use control charts for batch-to-batch consistency .

Q. What kinetic models best describe the degradation pathways of 3-acetyl-2,2-dimethyl-oxazolidine under varying pH conditions?

  • Methodological Answer : Fit time-dependent concentration data (UV-Vis monitoring at λ_max ≈ 250 nm) to first-order or Arrhenius models. For example, acidic hydrolysis (pH 2–4) may follow pseudo-first-order kinetics. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with mechanistic pathways (e.g., ring-opening vs. acetyl hydrolysis) .

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